molecular formula C10H5F2NO2 B128842 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 154505-91-6

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B128842
CAS RN: 154505-91-6
M. Wt: 209.15 g/mol
InChI Key: BVNOVCCMWCOYQL-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as DFPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFPD is a pyrrole-based derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for use in various scientific research applications.

Scientific Research Applications

Catalysis

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis, particularly in oxidation-reduction reactions. The presence of difluorophenyl groups can influence the electronic properties of the catalyst, potentially leading to more efficient catalytic processes.

Organic Synthesis

This compound is utilized in the synthesis of various organic molecules. Its structure allows it to act as a precursor in the formation of more complex molecules through reactions such as Suzuki cross-coupling, which is widely used to create biaryl compounds. This application is crucial for developing pharmaceuticals and advanced materials.

Magnetic Properties Research

The difluorophenyl group affects the magnetic properties of compounds. Research has shown that this compound can form part of paramagnetic materials, which have applications in magnetic resonance imaging (MRI) and data storage technologies .

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various brain functions such as reward, learning, and memory.

Mode of Action

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways triggered by dopamine.

properties

IUPAC Name

1-(3,4-difluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNOVCCMWCOYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369685
Record name 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

CAS RN

154505-91-6
Record name 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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